molecular formula C10H16ClNO2S B14774621 1-Adamantylsulfamoylchlorid

1-Adamantylsulfamoylchlorid

Cat. No.: B14774621
M. Wt: 249.76 g/mol
InChI Key: RETPRRFLMYMURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantylsulfamoylchlorid is a chemical compound characterized by the presence of an adamantyl group attached to a sulfamoyl chloride moiety The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric properties to the compound

Preparation Methods

The synthesis of 1-Adamantylsulfamoylchlorid typically involves the reaction of adamantylamine with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to enhance yield and purity.

  • Synthetic Route

      Reactants: Adamantylamine and chlorosulfonic acid.

      Reaction Conditions: The reaction is typically carried out in an inert atmosphere to prevent moisture interference. The temperature is maintained at a moderate level to control the reaction rate.

      Catalysts: In some cases, catalysts such as Lewis acids may be used to facilitate the reaction.

  • Industrial Production

      Scale-Up: Industrial production involves scaling up the laboratory synthesis while maintaining stringent control over reaction conditions.

      Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

1-Adamantylsulfamoylchlorid undergoes various chemical reactions, including substitution, oxidation, and reduction. These reactions are influenced by the steric and electronic properties of the adamantyl group.

  • Substitution Reactions

      Reagents: Common reagents include nucleophiles such as amines and alcohols.

      Conditions: Reactions are typically carried out in polar solvents under mild conditions.

      Products: Substitution reactions yield derivatives such as 1-adamantylsulfamides and 1-adamantylsulfonates.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Reactions are conducted under controlled temperature and pH conditions.

      Products: Oxidation leads to the formation of sulfonic acid derivatives.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride.

      Conditions: Reactions are performed under anhydrous conditions to prevent hydrolysis.

      Products: Reduction yields amine derivatives.

Scientific Research Applications

1-Adamantylsulfamoylchlorid has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry

      Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

      Catalysis: Serves as a ligand in catalytic systems for various organic transformations.

  • Biology

      Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.

  • Medicine

      Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

      Antiviral Agents: Investigated for its antiviral properties against specific pathogens.

  • Industry

      Materials Science: Used in the development of advanced materials with unique properties.

      Polymer Chemistry: Incorporated into polymer systems to enhance performance characteristics.

Mechanism of Action

The mechanism of action of 1-Adamantylsulfamoylchlorid is primarily attributed to its ability to interact with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

  • Molecular Targets

      Enzymes: Inhibits enzyme activity by binding to the active site or allosteric sites.

      Receptors: Modulates receptor activity by acting as an agonist or antagonist.

  • Pathways

      Signal Transduction: Interferes with signaling pathways by inhibiting key enzymes or receptors.

      Metabolic Pathways: Alters metabolic pathways by inhibiting enzymes involved in critical steps.

Comparison with Similar Compounds

1-Adamantylsulfamoylchlorid can be compared with other adamantyl derivatives to highlight its unique properties.

  • Similar Compounds

      1-Adamantylamine: A precursor in the synthesis of this compound.

      1-Adamantylsulfonic Acid: An oxidation product of this compound.

      1-Adamantylcarboxylic Acid: Another adamantyl derivative with different functional groups.

  • Uniqueness

      Steric Properties: The bulky adamantyl group provides unique steric hindrance, influencing reactivity and selectivity.

      Functional Group: The sulfamoyl chloride group imparts distinct chemical reactivity compared to other functional groups.

Properties

Molecular Formula

C10H16ClNO2S

Molecular Weight

249.76 g/mol

IUPAC Name

N-(1-adamantyl)sulfamoyl chloride

InChI

InChI=1S/C10H16ClNO2S/c11-15(13,14)12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6H2

InChI Key

RETPRRFLMYMURS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.